molecular formula C22H26O6 B12316647 D-Glucitol, bis-O-[(4-methylphenyl)methylene]- CAS No. 93379-37-4

D-Glucitol, bis-O-[(4-methylphenyl)methylene]-

Cat. No.: B12316647
CAS No.: 93379-37-4
M. Wt: 386.4 g/mol
InChI Key: LQAFKEDMOAMGAK-UHFFFAOYSA-N
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Description

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is a chemical compound with the molecular formula C22H26O6 and a molecular weight of 386.438 g/mol . It is also known as 1,3:2,4-di-O-p-methylbenzylidene-D-sorbitol. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a glucitol backbone. It is commonly used in various industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- typically involves the reaction of D-glucitol (sorbitol) with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the hydroxyl groups of D-glucitol and the aldehyde groups of 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol, bis-O-[(4-methylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In biological systems, it can modulate enzyme activity and affect metabolic pathways related to carbohydrate processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucitol, bis-O-[(4-methylphenyl)methylene]- is unique due to the presence of 4-methylphenyl groups, which provide specific steric and electronic effects. These effects can enhance the compound’s stability and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860672
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-12-0, 93379-37-4, 54686-97-4
Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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